molecular formula C14H11F3O B1334653 1-(Benzyloxy)-4-(trifluoromethyl)benzene CAS No. 70097-65-3

1-(Benzyloxy)-4-(trifluoromethyl)benzene

Cat. No. B1334653
CAS RN: 70097-65-3
M. Wt: 252.23 g/mol
InChI Key: SNRFAICCYVUTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has been a topic of interest in recent years. A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .


Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is a critical aspect of their function. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . A 19F-centred NMR analysis has been developed that uses 19F as the focal point of this process .


Chemical Reactions Analysis

Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds are crucial for their function. The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods .

Scientific Research Applications

Fluorescence-Based Materials and Techniques

“1-(Benzyloxy)-4-(trifluoromethyl)benzene” can be used in the development of fluorescence-based materials and associated techniques . These techniques, which include analytical, imaging, and sensing techniques, have been highlighted over the last century throughout various basic research fields and industries .

Organic Molecule-Based Fluorophores

This compound can also be used in the development of organic molecule-based fluorophores . These fluorophores have ushered in a new era in biology and materials science .

Trifluoromethylation of Carbon-Centered Radical Intermediates

The trifluoromethyl group in “1-(Benzyloxy)-4-(trifluoromethyl)benzene” plays an increasingly important role in the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the development of pharmaceuticals, agrochemicals, and materials .

Development of Pharmaceuticals

The trifluoromethyl group in this compound plays a significant role in the development of pharmaceuticals . Its unique properties can enhance the efficacy and stability of pharmaceutical compounds .

Development of Agrochemicals

Similarly, “1-(Benzyloxy)-4-(trifluoromethyl)benzene” can be used in the development of agrochemicals . The trifluoromethyl group can improve the effectiveness of agrochemicals .

Materials Science

Finally, this compound can be used in materials science . The trifluoromethyl group can enhance the properties of various materials, making them more durable and efficient .

Future Directions

The future directions of research into trifluoromethyl-containing compounds are promising. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The development of new synthesis methods and the study of their mechanisms of action will continue to be important areas of research .

properties

IUPAC Name

1-phenylmethoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRFAICCYVUTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383982
Record name 4-Benzyloxybenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-(trifluoromethyl)benzene

CAS RN

70097-65-3
Record name 4-Benzyloxybenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-hydroxybenzotrifluoride (8.55 g, 52.78 mmol) in acetone (200 ml) was treated with benzyl bromide (9.87 g, 6.86 ml, 58.05 mmol) and potassium carbonate (10.94 g, 79.16 mmol). The mixture was stirred and heated to reflux under nitrogen for 3 h. After cooling, diethyl ether (400 ml) and water (400 ml) were added and the aqueous phase re-extracted with diethyl ether (100 ml). The combined organic layers were washed with water, dried (MgSO4) and the solvent removed in vacuo to leave the title compound as a white solid. (12.71 g, 95%)
Quantity
8.55 g
Type
reactant
Reaction Step One
Quantity
6.86 mL
Type
reactant
Reaction Step One
Quantity
10.94 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzyloxy)-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(Benzyloxy)-4-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-(Benzyloxy)-4-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-(Benzyloxy)-4-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-(Benzyloxy)-4-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-(Benzyloxy)-4-(trifluoromethyl)benzene

Q & A

Q1: Why was 1-(Benzyloxy)-4-(trifluoromethyl)benzene used in the study of fluoxetine's electrochemical behavior?

A: The research aimed to understand the complex electrochemical oxidation of fluoxetine, which involves multiple potential reaction sites. 1-(Benzyloxy)-4-(trifluoromethyl)benzene, alongside N-methyl-3-phenylpropan-1-amine hydrochloride, served as a critical structural analog. By isolating the substituted aromatic nucleus present in fluoxetine, researchers could specifically investigate its role in the oxidation process without interference from the secondary amine group. This approach facilitated a more accurate and detailed understanding of how the aromatic structure contributes to fluoxetine's overall electrochemical behavior. [] You can find more details about the study here:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.